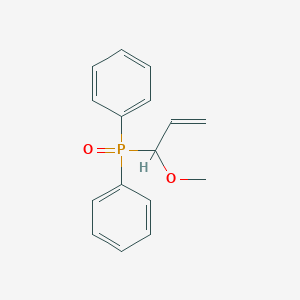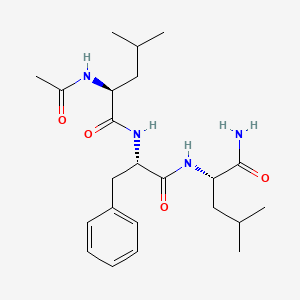
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound with the molecular formula C23H36N4O4 It is composed of three amino acids: leucine, phenylalanine, and leucinamide, with an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sequence of amino acids contribute to its binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine, used in peptide synthesis.
N-Acetyl-L-leucine: An acetyl analog of leucine, with applications in biochemistry and medicine.
Uniqueness
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of both leucine and phenylalanine residues. This combination imparts distinct physicochemical properties and biological activities, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
75286-43-0 |
|---|---|
Molekularformel |
C23H36N4O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C23H36N4O4/c1-14(2)11-18(21(24)29)26-23(31)20(13-17-9-7-6-8-10-17)27-22(30)19(12-15(3)4)25-16(5)28/h6-10,14-15,18-20H,11-13H2,1-5H3,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChI-Schlüssel |
YLJGKGGIEFEWHJ-UFYCRDLUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


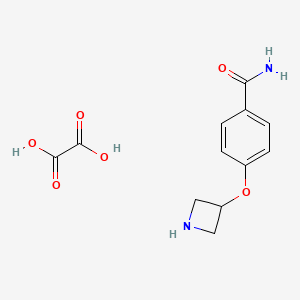
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
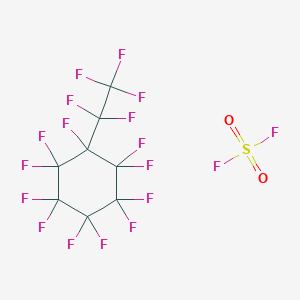
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
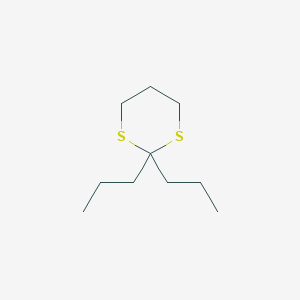
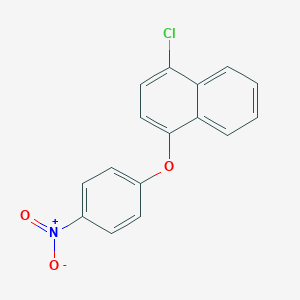


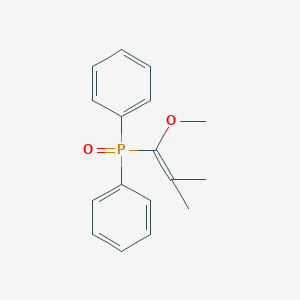
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
